1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
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Overview
Description
1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a hexahydroquinazolinone core
Preparation Methods
The synthesis of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by lead acetate, which enhances the amidation process . Industrial production methods may involve the use of more scalable and efficient catalytic systems to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Scientific Research Applications
1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thioxo group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be compared with similar compounds such as:
Dimethylaminopropylamine: A simpler compound with similar functional groups but lacking the hexahydroquinazolinone core.
N-(3-(Dimethylamino)propyl)methacrylamide: Another compound with a dimethylamino group, used in polymer chemistry.
N,N-bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine: A related compound with multiple dimethylamino groups, used in various chemical applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCZMJUSRKSDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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